molecular formula C19H13FN2O2 B8655267 Methyl 6-fluoro-1-(quinolin-4-yl)-1H-indole-3-carboxylate CAS No. 649550-96-9

Methyl 6-fluoro-1-(quinolin-4-yl)-1H-indole-3-carboxylate

Cat. No.: B8655267
CAS No.: 649550-96-9
M. Wt: 320.3 g/mol
InChI Key: XQSCYSCQGWBPEH-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-1-(quinolin-4-yl)-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C19H13FN2O2 and its molecular weight is 320.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

649550-96-9

Molecular Formula

C19H13FN2O2

Molecular Weight

320.3 g/mol

IUPAC Name

methyl 6-fluoro-1-quinolin-4-ylindole-3-carboxylate

InChI

InChI=1S/C19H13FN2O2/c1-24-19(23)15-11-22(18-10-12(20)6-7-13(15)18)17-8-9-21-16-5-3-2-4-14(16)17/h2-11H,1H3

InChI Key

XQSCYSCQGWBPEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C2=C1C=CC(=C2)F)C3=CC=NC4=CC=CC=C43

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.25 g (7.8 mmol) of sodium hydride, at 75% by mass in liquid petroleum jelly, is added at a temperature in the region of 20° C. under an argon atmosphere to a solution of 1.5 g (7.76 mmol) of 6-fluoro-3-methoxycarbonyl-1H-indole in 40 cm3 of dimethylformamide. After stirring at a temperature in the region of 40° C. for 0.5 hour, 1.29 g (7.8 mmol) of 4-chloroquinoline are added. After stirring at a temperature in the region of 120° C. for 6 hours, the reaction mixture is poured into 150 cm3 of water and extracted with 150 cm3 of ethyl acetate. The organic phase is washed with 3 times 100 cm3 of water and is then dried over anhydrous magnesium sulphate, filtered and concentrated to dryness under reduced pressure (2.7 kPa) to give a brown solid which is purified by silica gel chromatography [eluent: dichloromethane and then dichloromethane/ethyl acetate (90/10 by volume)]. After concentrating the fractions under reduced pressure, 1.5 g of 6-fluoro-3-methoxycarbonyl-1-(quinol-4-yl)-1H-indole are obtained in the form of a beige-coloured solid melting at 186° C.
Quantity
0.25 g
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reactant
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petroleum jelly
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0 (± 1) mol
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1.5 g
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40 mL
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1.29 g
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150 mL
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reactant
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Synthesis routes and methods II

Procedure details

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